The synthesis of 4-(5-Pentylpyrimidin-2-yl)benzonitrile can be achieved through various methods, typically involving the construction of the pyrimidine ring followed by its attachment to the benzonitrile moiety.
The molecular structure of 4-(5-Pentylpyrimidin-2-yl)benzonitrile can be analyzed using various spectroscopic techniques:
4-(5-Pentylpyrimidin-2-yl)benzonitrile can undergo several chemical reactions due to its functional groups:
Biological assays would be necessary to elucidate specific mechanisms, including binding affinity studies and functional assays to assess biological activity.
The physical and chemical properties of 4-(5-Pentylpyrimidin-2-yl)benzonitrile play a crucial role in determining its applicability:
4-(5-Pentylpyrimidin-2-yl)benzonitrile has potential applications across various scientific fields:
The compound 4-(5-Pentylpyrimidin-2-yl)benzonitrile is its systematic IUPAC name, reflecting its core pyrimidine ring substituted at the 5-position with a pentyl chain and at the 2-position with a 4-cyanophenyl group. Its CAS Registry Number is 59855-05-9, a unique identifier for chemical databases and regulatory documentation [1]. Alternative naming conventions include:
Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| IUPAC Name | 4-(5-Pentylpyrimidin-2-yl)benzonitrile |
| CAS Registry Number | 59855-05-9 |
| Molecular Formula | C₁₆H₁₇N₃ |
| SMILES | N#CC1=CC=C(C2=NC=C(CCCCC)C=N2)C=C1 |
While single-crystal X-ray diffraction data for 4-(5-Pentylpyrimidin-2-yl)benzonitrile is not directly available, its structural analogs (e.g., boronate ester-linked benzonitrile derivatives) exhibit orthorhombic crystal systems with space group P2₁/c. Key geometric parameters include:
Compared to unsubstituted 2-phenylpyrimidine:
Table 2: Key Geometric Parameters from Crystallography and DFT
| Parameter | Value | Method | Reference |
|---|---|---|---|
| C≡N bond length | 1.14 Å | DFT/B3LYP/6-311G** | [7] |
| Pyrimidine C-N length | 1.34 Å | XRD (analog) | [3] |
| Dihedral angle | 5.8° | DFT/B3LYP/6-311G** | [7] |
| Dipole moment | 5.2 Debye | DFT/B3LYP/6-311G** | [7] |
Table 3: Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | <0.1 | Negligible dissolution |
| Methanol | ~1.5 | Moderate at elevated temperatures |
| Dichloromethane | >50 | High solubility |
| Dimethylformamide | ~15 | Enhanced by polar aprotic character |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2